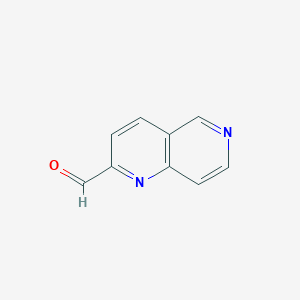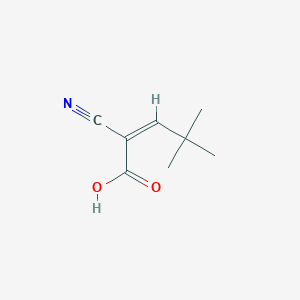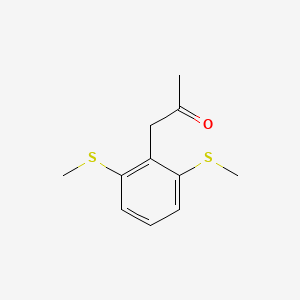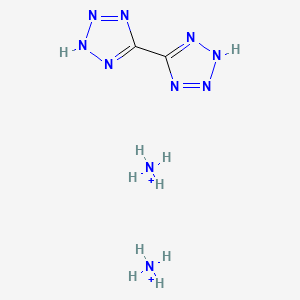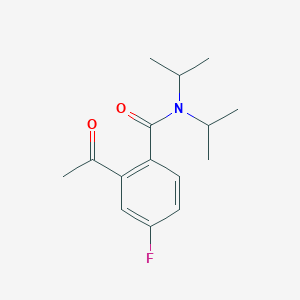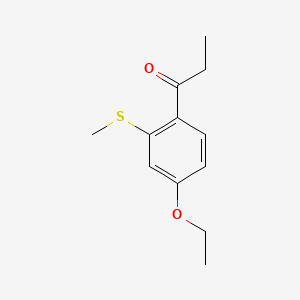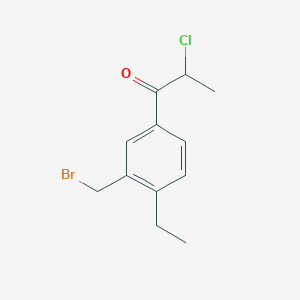
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole typically involves the bromination of a thiazole precursor followed by the introduction of the triazole moiety. One common method includes the reaction of 2,4-dibromothiazole with 4H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used to form C-C bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential anticancer and antiviral activities are being explored in drug discovery programs.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells. The exact pathways and targets depend on the specific biological context and the type of cells involved .
Comparación Con Compuestos Similares
2,4-Dibromo-6-(4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a phenol group instead of a thiazole ring.
4,5-Dibromo-1H-1,2,3-triazole: Contains a triazole ring with bromine substitutions but lacks the thiazole moiety.
2,4-Dibromothiazole: Lacks the triazole ring but shares the brominated thiazole structure
Uniqueness: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is unique due to the combination of both thiazole and triazole rings, which confer distinct chemical and biological properties. The presence of bromine atoms further enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1239506-45-6 |
|---|---|
Fórmula molecular |
C5H2Br2N4S |
Peso molecular |
309.97 g/mol |
Nombre IUPAC |
2,4-dibromo-5-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H2Br2N4S/c6-3-2(12-5(7)10-3)4-8-1-9-11-4/h1H,(H,8,9,11) |
Clave InChI |
WNCMGKXZFVEUSU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)C2=C(N=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


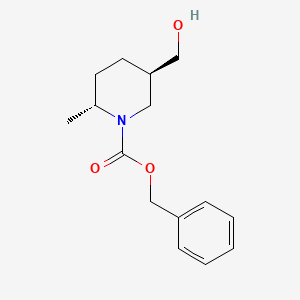
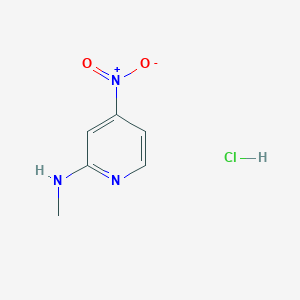
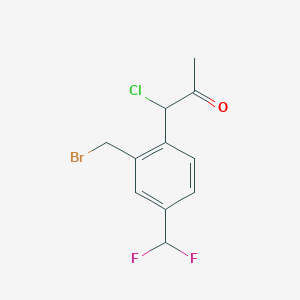
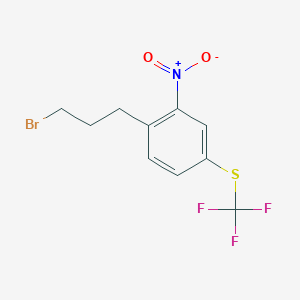
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

